molecular formula C19H25FN6 B6457130 2-cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2549028-53-5

2-cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B6457130
CAS No.: 2549028-53-5
M. Wt: 356.4 g/mol
InChI Key: SOTMCMHJBVBEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a potent and selective small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases, which are critical drivers in various cancers. Its primary research value lies in overcoming resistance mutations that arise from earlier-generation ALK inhibitors, such as crizotinib and ceritinib. This compound was specifically designed to maintain potency against the clinically significant gatekeeper mutation L1196M in ALK, as well as other resistance mutations like G1202R and F1174L, making it a valuable chemical probe for studying and targeting resistant forms of ALK-positive non-small cell lung cancer (NSCLC) and other malignancies. The molecule's structure, featuring a 2-cyclopropyl group and a 5,6-dimethylpyrimidine core, contributes to its high affinity and selectivity profile by optimizing interactions within the ATP-binding pocket of the kinase. Researchers utilize this inhibitor in preclinical studies to elucidate the signaling pathways downstream of ALK and ROS1, to investigate mechanisms of oncogenesis and treatment resistance, and to evaluate its efficacy in vitro and in vivo models as a potential therapeutic strategy. Its development represents a significant step in the structure-based design of next-generation kinase inhibitors aimed at tackling the challenge of acquired resistance in targeted cancer therapy.

Properties

IUPAC Name

2-cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN6/c1-4-15-16(20)19(22-11-21-15)26-9-7-25(8-10-26)18-12(2)13(3)23-17(24-18)14-5-6-14/h11,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTMCMHJBVBEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a complex organic compound belonging to the pyrimidine class, characterized by its unique molecular structure that includes a cyclopropyl group and a piperazine moiety. Its potential biological activities make it a subject of interest in medicinal chemistry, particularly in the development of pharmacological agents.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C19H25FN6
Molecular Weight 356.4 g/mol
CAS Number 2549028-53-5
Structure Chemical Structure

Pharmacological Studies

Research indicates that compounds structurally related to this compound may exhibit significant biological activities:

  • Antipsychotic Activity : Similar piperazine derivatives have shown efficacy in receptor binding assays, suggesting potential use as atypical antipsychotics. For instance, a related compound demonstrated low propensity to induce extrapyramidal side effects while effectively modulating dopaminergic activity .
  • Sigma Receptor Interaction : Compounds within this chemical class have been identified as potent ligands for sigma receptors, which are implicated in various neuropsychiatric disorders. The lead compound from a related series showed an IC50 value of 112 nM for sigma binding sites .
  • Inhibition Studies : In vitro studies on related compounds have shown promising results in inhibiting specific enzymatic activities, such as tyrosinase inhibition, which is relevant in the context of skin pigmentation disorders and melanoma treatment .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Atypical Antipsychotics : A series of piperazine derivatives were tested for their ability to inhibit conditioned avoidance responding in rats. The lead compound showed significant efficacy without inducing catalepsy, indicating a favorable safety profile for further development .
  • Tyrosinase Inhibition : Compounds structurally similar to this compound were assessed for their inhibitory effects on Agaricus bisporus tyrosinase. The most effective inhibitors displayed IC50 values significantly lower than traditional standards, indicating strong potential for therapeutic applications in skin-related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a structural and functional comparison with analogous compounds is essential. Below is an analysis based on structural analogs identified in pharmaceutical reference standards (Table 1) and inferred pharmacological characteristics.

Structural Comparison

Compound Name Core Structure Key Substituents Fluorine Position Heterocyclic Systems
2-Cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine (Target) Pyrimidine Cyclopropyl, 4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl, 5,6-dimethyl 5-F on pyrimidine Pyrimidine, Piperazine, Pyrimidine
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1) Pyrido[1,2-a]pyrimidin-4-one 2-Methyl, 3-[2-(4-(6-fluoro-benzisoxazol-3-yl)piperidin-1-yl)ethyl] 6-F on benzisoxazole Pyrido-pyrimidinone, Piperidine, Benzisoxazole

Key Observations

Core Structure: The target compound utilizes a pyrimidine core, whereas the reference analog (CAS 108855-18-1) features a fused pyrido-pyrimidinone system. Pyrido-pyrimidinones are associated with enhanced π-π stacking in receptor binding, while pyrimidines offer versatility in substituent placement .

Piperazine derivatives often exhibit improved solubility and CNS penetration due to their basicity .

Fluorination Patterns :

  • Fluorine at the 5-position on the pyrimidine (target) vs. 6-position on benzisoxazole (reference) suggests divergent electronic effects. Fluorine in pyrimidines often enhances binding affinity via electrostatic interactions, while benzisoxazole fluorination improves metabolic stability .

The target’s pyrimidine-piperazine system may align with kinase inhibitors (e.g., JAK/STAT pathways), though empirical data is needed .

Physicochemical and Pharmacokinetic Inference

Property Target Compound Reference Compound (CAS 108855-18-1)
Molecular Weight ~430 g/mol (estimated) ~424 g/mol (calculated)
LogP ~3.5 (moderate lipophilicity) ~3.8 (higher lipophilicity due to benzisoxazole)
Hydrogen Bond Acceptors 8 (pyrimidine N, piperazine N, F) 7 (pyrido-pyrimidinone O, piperidine N, F)
Metabolic Stability Likely higher (cyclopropyl resistance) Moderate (methyl/benzisoxazole susceptibility)

Research Findings and Limitations

Current evidence is restricted to structural comparisons due to the absence of explicit pharmacological data for the target compound. The reference compound (CAS 108855-18-1) is documented as a pharmaceutical standard, suggesting its use in analytical workflows rather than clinical applications . Further studies should prioritize:

  • In vitro binding assays to compare target-receptor affinity.
  • ADME profiling to validate inferred metabolic advantages.
  • Synthetic accessibility assessments given the target’s complex substituents.

Preparation Methods

Synthesis of the 6-Ethyl-5-Fluoropyrimidin-4-yl Substituent

The 6-ethyl-5-fluoropyrimidine fragment is synthesized via a sequence of enamination, cyclization, and halogenation. Ethyl α-fluoropropionoacetate undergoes enamination with ammonia gas in methanol, followed by cyclization with formamide under sodium methoxide to form 5-fluoro-6-ethyl-4-hydroxypyrimidine . Chlorination with POCl₃ converts the hydroxyl group to a chloro substituent, yielding 4-chloro-5-fluoro-6-ethylpyrimidine . Bromination at the ethyl group’s α-position using N-bromosuccinimide (NBS) introduces a bromine atom, enabling subsequent coupling reactions .

Critical Data

IntermediateReagents/ConditionsYield
5-Fluoro-6-ethyl-4-hydroxypyrimidineNH₃ (g), methyl α-fluoropropionoacetate, MeOH, 24 h82%
4-Chloro-5-fluoro-6-ethylpyrimidinePOCl₃, 80°C, 6 h90%
4-Chloro-5-fluoro-6-(1-bromoethyl)pyrimidineNBS, AIBN, CCl₄, reflux, 4 h68%

Coupling of Piperazine and Pyrimidine Fragments

The final step involves linking the 4-chloro-5-fluoro-6-ethylpyrimidine to the piperazine-containing intermediate. A Buchwald-Hartwig amination using palladium catalysts (e.g., Pd₂(dba)₃, Xantphos) couples the brominated pyrimidine with the secondary amine of the piperazine ring. Alternatively, nucleophilic displacement of the bromine with piperazine in the presence of K₂CO₃ in DMSO at 100°C achieves the coupling .

Comparative Coupling Methods

MethodConditionsYield
Buchwald-HartwigPd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C, 24 h75%
SNArPiperazine, K₂CO₃, DMSO, 100°C, 12 h62%

Challenges and Industrial Considerations

  • Regioselectivity : Competing reactions during cyclization (e.g., formation of 4- vs. 6-substituted pyrimidines) necessitate precise stoichiometric control .

  • Purification : Chromatographic separation of dimethylpyrimidine isomers increases production costs; recrystallization in ethanol/water mixtures improves scalability .

  • Halogenation Side Reactions : Over-chlorination of the pyrimidine ring is mitigated by using stoichiometric POCl₃ and quenching with ice water .

Emerging Methodologies

Recent advances include flow chemistry approaches for the cyclopropanation step, reducing reaction times from 12 h to 30 minutes via high-pressure microreactors . Enzymatic resolution techniques are also being explored to enhance the enantiopurity of the cyclopropyl group, though industrial adoption remains limited .

Q & A

Q. What are the key considerations for designing a synthetic route for 2-cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine?

  • Methodological Answer : Synthesis requires multi-step optimization, focusing on:
  • Functional group compatibility : Cyclopropane and fluoropyrimidine groups are sensitive to harsh conditions (e.g., strong acids/bases). Mild coupling agents like HATU or DCC are recommended for piperazine linkage formation .
  • Yield optimization : Stepwise purification (e.g., column chromatography) and real-time monitoring via LC-MS or <sup>19</sup>F NMR to track fluorinated intermediates .
  • Impurity control : Use of high-purity starting materials (≥98%) and strict inert atmosphere (N2/Ar) to prevent oxidation of the cyclopropyl group .

Q. How can researchers validate the structural identity of this compound and its intermediates?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for cyclopropyl (δ 0.8–1.2 ppm) and dimethylpyrimidine (δ 2.3–2.6 ppm) .
  • X-ray crystallography : Resolve piperazine ring conformation and confirm stereochemistry, as seen in analogous piperazine-pyrimidine structures .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> with <5 ppm error .

Q. What analytical methods are recommended for assessing purity and quantifying impurities?

  • Methodological Answer :
  • HPLC-UV/ELSD : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to resolve polar impurities (e.g., de-ethylated byproducts) .
  • LC-MS/MS : Detect trace impurities (e.g., piperazine ring-opening products) at ppm levels .
  • Pharmacopeial standards : Cross-reference with EP/USP impurity profiles for pyrimidine derivatives (e.g., Imp. B, F, H in ).

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Batch variability analysis : Compare impurity profiles (e.g., residual solvents or piperazine dimers) using GC-MS and <sup>19</sup>F NMR .
  • Receptor binding assays : Use standardized protocols (e.g., radioligand displacement for kinase targets) to control for assay conditions .
  • Molecular dynamics simulations : Model interactions between the cyclopropyl group and hydrophobic binding pockets to explain potency variations .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?

  • Methodological Answer :
  • Prodrug design : Introduce ester groups at the 5,6-dimethylpyrimidine position to enhance solubility, as demonstrated in tetrahydropyrimidine analogs .
  • Metabolic stability testing : Use liver microsome assays to identify vulnerable sites (e.g., fluoropyrimidine metabolism) and modify substituents (e.g., replace ethyl with trifluoromethyl) .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

  • Methodological Answer :
  • Fragment-based screening : Test truncated analogs (e.g., cyclopropyl-pyrimidine alone) to isolate pharmacophoric contributions .
  • 3D-QSAR modeling : Corrogate steric/electronic effects of substituents (e.g., fluorination at pyrimidine C5 vs. C6) .
  • Crystallographic data : Align with piperazine-pyrimidine co-crystal structures (e.g., acetylcholinesterase inhibitors in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.